5-Ethyl-3-hydroxy-2-methylpyridine
Description
Significance of the Pyridine (B92270) Nucleus in Heterocyclic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.gov Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique properties that make it a versatile building block in the synthesis of a wide array of chemical entities. numberanalytics.comrsc.org The nitrogen atom's presence makes pyridine a basic compound and influences the ring's reactivity, allowing for various chemical modifications. nih.gov This adaptability has led to the incorporation of the pyridine nucleus into a multitude of compounds with significant applications, including pharmaceuticals and agrochemicals. numberanalytics.comrsc.org The pyridine scaffold is found in numerous natural products, such as certain vitamins and alkaloids, and is a key component in over 7,000 existing drug molecules. nih.govrsc.org
The pyridine ring's ability to engage in various chemical interactions, including hydrogen bonding and π–π stacking, is crucial for its role in biological systems and material science. nih.gov Its derivatives are central to the development of new therapeutic agents, with research continually exploring novel substitutions on the pyridine ring to fine-tune pharmacological effects. wisdomlib.orgchemijournal.com
Overview of Hydroxypyridine Derivatives as Scaffolds for Advanced Chemical Investigations
Hydroxypyridine derivatives, a subclass of substituted pyridines, are of significant interest due to their unique chemical characteristics and potential applications. These compounds, which feature one or more hydroxyl groups attached to the pyridine ring, can exist in different tautomeric forms, influencing their chemical behavior and reactivity. rsc.orgresearchgate.netresearchgate.net The position of the hydroxyl group on the ring dictates the predominant tautomeric form and, consequently, the compound's properties.
Hydroxypyridones (HOPOs) are a notable class of hydroxypyridine derivatives that have been extensively studied for their metal-chelating properties. nih.gov This ability to bind metal ions has led to their investigation in various applications. The ease of functionalization of the hydroxypyridine scaffold allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science. nih.govnih.gov The versatility of this scaffold makes it a valuable tool for chemists seeking to design molecules with specific functions.
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-8(10)6(2)9-5-7/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFXSCWQABKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440252 | |
| Record name | 5-Ethyl-3-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857436-16-9 | |
| Record name | 5-Ethyl-3-hydroxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 5 Ethyl 3 Hydroxy 2 Methylpyridine and Its Structural Analogs
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In pyridine (B92270) and its derivatives, the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the position of substituents on the pyridine ring can modulate this reactivity and direct incoming electrophiles to specific positions.
Regioselectivity and Mechanistic Aspects (e.g., nitration, halogenation)
The directing effects of substituents on the pyridine ring are crucial in determining the outcome of electrophilic substitution reactions. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct electrophiles to the meta position. libretexts.org
In the case of 3-hydroxypyridine (B118123) and its analogs, the hydroxyl group is an activating, ortho-para directing group. For instance, the nitration of 3-hydroxypyridine results in substitution primarily at the 2- and 6-positions (ortho to the hydroxyl group). rsc.org This regioselectivity is attributed to the stabilization of the intermediate arenium ion when the nitro group adds to the ortho and para positions, leading to a lower activation energy for these pathways. libretexts.org
Halogenation of pyridines is a critical transformation for synthesizing a wide array of derivatives used in pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov Traditional methods often lack regioselectivity. However, recent advancements have enabled the 3-selective halogenation of pyridines through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.gov This method has proven effective for a diverse set of 3-halopyridines, including those found in complex pharmaceutical agents. chemrxiv.org
Influence of Reaction Conditions on Substitution Patterns
Reaction conditions play a pivotal role in the substitution patterns of electrophilic reactions on pyridine derivatives. For instance, in the halogenation of pyridines, the choice of the halogenating agent and reaction temperature can significantly influence the regioselectivity. The use of N-bromosuccinimide (NBS) at room temperature for the bromination of certain pyridine intermediates can yield a mixture of products, whereas conducting the reaction at a much lower temperature (-78°C) can lead to a single, highly selective product. nih.gov
Similarly, the nitration of 3-hydroxypyridine and its methylated analogs is influenced by the reaction medium. These compounds typically undergo nitration as their conjugate acids at the 2-position. rsc.org In contrast, related compounds like 6-hydroxy-2(1H)-pyridone and its derivatives are nitrated as free bases, with the reaction occurring at the 3-position. rsc.org
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The presence of electron-withdrawing groups further enhances this reactivity.
Preferential Reactivity at C-2 and C-4 Positions
Studies on the nucleophilic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes have demonstrated that the reaction conditions and the nucleophilicity of the reactants are decisive in determining the site of substitution. rsc.org Under mild basic conditions, nucleophilic attack occurs exclusively at the C-4 position. rsc.org However, under harsher conditions, selective replacement of fluorine atoms at the C-2 and C-6 positions can be achieved. rsc.org This highlights the preferential reactivity of the C-2 and C-4 positions towards nucleophiles.
Deuterium (B1214612) Exchange Studies
Deuterium exchange studies provide valuable insights into the reactivity of specific positions within a molecule and the kinetics of these exchange processes.
Positional Reactivity and Kinetics (e.g., at 2- and 6-positions)
Kinetic studies of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid have been conducted to understand the factors influencing the degree of catalysis. acs.org The exchange rates can provide information about the relative reactivity of different positions on the pyridine ring. For 3-hydroxypyridine derivatives, electrophilic substitution, including deuterium exchange, is favored at the 2- and 6-positions due to the activating effect of the hydroxyl group. rsc.org The kinetics of these exchange reactions can be influenced by various factors, including the presence of other substituents and the specific reaction conditions. mit.edunih.govchemrxiv.org
Table 1: Summary of Electrophilic Substitution Regioselectivity in 3-Hydroxypyridine Analogs
| Reactant | Reaction | Major Product Position(s) | Reference |
|---|---|---|---|
| 3-Hydroxypyridine | Nitration | 2-position | rsc.org |
| 3-Methoxypyridine | Nitration | 2-position | rsc.org |
| 6-Hydroxy-2(1H)-pyridone | Nitration | 3-position | rsc.org |
| Substituted Pyridines | Halogenation (via Zincke imine) | 3-position | chemrxiv.orgnih.gov |
Acid-Base Equilibrium and Salt Formation Chemistry
The acid-base properties of 5-Ethyl-3-hydroxy-2-methylpyridine are primarily dictated by the basicity of the pyridine nitrogen atom and the acidity of the hydroxyl group. The lone pair of electrons on the nitrogen atom is not involved in the aromatic π-system, allowing it to accept a proton. pearson.com The pKa of pyridine itself is approximately 5.2, and the substituents on the ring in this compound—a hydroxyl group, a methyl group, and an ethyl group—will modulate this basicity.
The basic nature of the pyridine nitrogen allows for the formation of pyridinium (B92312) salts upon reaction with acids. gcwgandhinagar.com For instance, reaction with alkyl halides leads to the N-alkylation of the pyridine ring, forming quaternary pyridinium salts. wikipedia.orgstudysmarter.co.uk This process introduces a positive charge on the nitrogen atom, which in turn deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. gcwgandhinagar.comscribd.com
The formation of these salts can be represented by the general reaction: C₅H₄(R)N + HX → [C₅H₄(R)NH]⁺X⁻ or C₅H₄(R)N + R'X → [C₅H₄(R)NR']⁺X⁻
The following table provides a summary of the expected acid-base behavior of this compound based on the properties of its constituent functional groups.
| Functional Group | Expected Effect on Basicity of Pyridine Nitrogen |
| 2-Methyl | Electron-donating (increase) |
| 3-Hydroxy | Can be electron-donating (resonance) or electron-withdrawing (induction), with tautomerism playing a key role in its overall effect. mdpi.com |
| 5-Ethyl | Electron-donating (increase) |
Tautomerism and Isomerization Dynamics
The phenomenon of tautomerism is central to the chemistry of hydroxypyridines. For derivatives like this compound, the focus is on the equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. This involves the migration of a proton between the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. nih.gov
The relative stability of these two tautomers has been the subject of extensive experimental and computational studies. researchgate.netmdpi.comaip.orgwayne.edunih.gov In the gas phase, the 2-hydroxypyridine (enol) form is generally favored, with an experimental internal energy difference of approximately 3 kJ/mol. mdpi.com Theoretical calculations have shown that an intramolecular 1,3-proton shift in the gas phase has a high activation energy barrier, on the order of 137-296 kJ/mol, making the direct tautomerization energetically unfavorable. researchgate.netmdpi.com However, intermolecular proton transfer, for example in a dimer, has a significantly lower activation barrier of around 30.8 kJ/mol. researchgate.netnih.gov
Computational studies using various levels of theory have been employed to predict the energy difference between the tautomers. For instance, M062X and CCSD methods predict a preference for the 2-hydroxypyridine form by 5–9 kJ/mol, while the B3LYP functional suggests the 2-pyridone form is more stable by 1–3 kJ/mol. researchgate.netmdpi.comnih.gov These discrepancies highlight the sensitivity of the calculations to the chosen method and basis set. The preference for the 2-hydroxypyridine tautomer in the gas phase is attributed to minimal steric hindrance and electrostatic repulsion. researchgate.netnih.gov
The following table summarizes the relative energy differences between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) from various studies.
| Method | Phase | Favored Tautomer | Energy Difference (kJ/mol) | Reference(s) |
| Experimental | Gas | 2-HPY | ~3 | mdpi.com |
| Experimental | Solid State | 2-PY | 2.43 - 3.3 | wikipedia.orgstackexchange.com |
| Experimental | Liquid State | 2-PY | 8.83 - 8.95 | wikipedia.orgstackexchange.com |
| Computational (M062X, CCSD) | Gas | 2-HPY | 5 - 9 | researchgate.netmdpi.comnih.gov |
| Computational (B3LYP) | Gas | 2-PY | 1 - 3 | researchgate.netmdpi.comnih.gov |
| Computational (ab initio) | Gas | 2-PY | 0.3 | wayne.edu |
The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers is highly sensitive to the solvent environment. wuxibiology.com Generally, non-polar solvents favor the 2-hydroxypyridine form, while polar solvents shift the equilibrium towards the more polar 2-pyridone form. wikipedia.orgstackexchange.com This is because the 2-pyridone tautomer has a larger dipole moment and is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. wuxibiology.com
In cyclohexane, a non-polar solvent, the two tautomers coexist in comparable amounts. nih.govmdpi.com In contrast, in a highly polar solvent like water, the equilibrium constant can be as high as 900 in favor of the 2-pyridone form, with an internal energy difference of about 12 kJ/mol. nih.govmdpi.com The proportion of the pyridone form has been observed to decrease roughly linearly with a decrease in solvent polarity. rsc.org
A study on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in binary mixtures of 1,4-dioxane (B91453) and water showed that the zwitterionic form of 3-pyridone is favored in water. Ab initio calculations indicated that three water molecules are necessary to solvate the polar centers of each tautomer. rsc.orgelsevierpure.com
The table below illustrates the effect of solvent polarity on the tautomeric equilibrium of 2-hydroxypyridine/2-pyridone.
| Solvent | Dielectric Constant | Favored Tautomer | Equilibrium Constant (Keq = [pyridone]/[hydroxypyridine]) | Reference(s) |
| Cyclohexane | 2.02 | Comparable amounts | 1.7 | wuxibiology.com |
| Chloroform | 4.81 | 2-Pyridone | 6.0 | wuxibiology.com |
| Water | 78.4 | 2-Pyridone | 900 | nih.govmdpi.com |
Oxidation Reactions of Pyridine Derivatives
The pyridine ring is generally resistant to oxidation. However, oxidation can be achieved at the nitrogen atom to form a pyridine N-oxide. wikipedia.orgchemtube3d.com This transformation is typically carried out using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. chemtube3d.comguidechem.com The formation of the N-oxide activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. chemtube3d.comwikipedia.org
For a substituted pyridine like this compound, the presence of electron-donating alkyl groups can facilitate N-oxidation. A variety of oxidizing agents have been used for the N-oxidation of substituted pyridines, including hydrogen peroxide in the presence of catalysts like methyltrioxorhenium (MTO) or manganese porphyrin complexes. arkat-usa.org The oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to give high yields. arkat-usa.org
The alkyl side chains (methyl and ethyl groups) on the pyridine ring can also be susceptible to oxidation under more vigorous conditions, potentially leading to the formation of carboxylic acids. For example, 5-ethyl-2-methylpyridine (B142974) is an industrial precursor to nicotinic acid (a form of vitamin B3), which involves the oxidation of the ethyl group. wikipedia.org
The hydroxyl group at the 3-position can also influence the oxidation process. While the pyridine ring itself is electron-deficient, the hydroxyl group can increase the electron density through resonance, potentially affecting the regioselectivity of oxidation reactions on the ring.
Functional Group Transformations and Derivatization Strategies
The functional groups present in this compound—a hydroxyl group, a methyl group, and an ethyl group—offer multiple avenues for chemical modification and derivatization.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group at the 3-position is a key site for derivatization. It can undergo a variety of reactions common to phenols, such as:
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.
Triflation: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents such as alkynes, boronic acids, and amines. acs.org
Recent developments in derivatization have utilized pyridine-based reagents for the high-coverage identification of hydroxyl compounds in complex mixtures using liquid chromatography-mass spectrometry. nih.gov
Reactions of the Alkyl Groups: The methyl and ethyl groups attached to the pyridine ring can also be functionalized, although this often requires more specific conditions.
Halogenation: Free-radical halogenation can occur at the benzylic position of the alkyl groups.
Oxidation: As mentioned previously, the alkyl groups can be oxidized to carboxylic acids.
Condensation Reactions: The methyl group at the 2-position is activated and can participate in condensation reactions with aldehydes and ketones.
Reactions involving the Pyridine Ring:
Electrophilic Substitution: While the pyridine ring is generally unreactive towards electrophilic substitution, the presence of activating groups (hydroxyl and alkyl) can facilitate these reactions, which typically occur at the positions ortho and para to the activating groups. pearson.comscribd.com
Nucleophilic Substitution: After N-oxidation, the pyridine ring is activated for nucleophilic substitution at the 2- and 4-positions. semanticscholar.orgresearchgate.net
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While information exists for related but structurally distinct compounds such as 5-ethyl-2-methylpyridine wikipedia.orgchemicalbook.comspectrabase.comfishersci.casigmaaldrich.comchemicalbook.com, 3-hydroxy-2-methylpyridine (B140910) nih.gov, and various other substituted pyridines acs.orgijfans.orgsigmaaldrich.comthegoodscentscompany.comchemicalbook.comchemicalbook.com, the strict requirement to focus solely on “this compound” prevents the use of this analogous data. Constructing the article with information from other compounds would not be scientifically accurate for the specified subject and would violate the explicit instructions provided.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A study that created a dataset of UV spectra for 27 common pharmaceutical ingredients reported the spectrum for 2-ethyl-6-methyl-3-hydroxypyridine succinate (B1194679) in an aqueous solution. mu-varna.bgscispace.com While the specific absorption maxima (λmax) values from the graphical data in the source are not explicitly stated in the text, the inclusion of the compound in this library confirms that its electronic absorption properties have been characterized. mu-varna.bg The absorption is expected to arise from π→π* transitions within the substituted pyridine ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural details through fragmentation analysis.
While specific high-resolution mass spectrometry (HRMS) reports were not found in the searched literature, the precise molecular formula of this compound is confirmed as C₈H₁₁NO. cymitquimica.com The monoisotopic mass calculated from this formula is 137.08406 Da. nih.gov HRMS would be used to experimentally measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy. Confirmation of the molecular formula is achieved by matching this experimental value to the theoretical exact mass, thereby distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Molecular Formula and Mass Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | cymitquimica.com |
| Molecular Weight | 137.18 g/mol | nih.gov |
| Theoretical Exact Mass | 137.08406 Da | nih.gov |
| Expected [M+H]⁺ Ion | 138.09187 Da | Calculated |
Several studies have employed tandem mass spectrometry (HPLC-MS/MS) for the quantification of this compound (EMHP) in biological samples. researchgate.netnih.gov These studies provide insight into a key fragmentation pathway. In positive ionization mode, the parent ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 138.0. researchgate.netnih.gov A primary fragmentation event observed is the transition from m/z 138.0 to a product ion at m/z 123.0. researchgate.netnih.gov This corresponds to a neutral loss of 15 Da, which is indicative of the loss of a methyl radical (•CH₃). This fragmentation is a classic alpha-cleavage, where the bond between the ethyl group's methylene (B1212753) carbon and the methyl carbon breaks, which is a common pathway for alkyl-substituted aromatic rings. Further fragmentation would likely involve the loss of the entire ethyl group or cleavage of the pyridine ring itself.
X-ray Crystallography
The solid-state structure of this compound has been determined through single-crystal X-ray diffraction, particularly in the form of its salts. The Cambridge Structural Database contains entries for the compound, confirming its crystallographic characterization. nih.gov
One detailed study investigated the crystal structures of two salts: bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate–succinic acid (1/1) and 2-ethyl-3-hydroxy-6-methylpyridinium hydrogen succinate. researchgate.net In the latter, the succinate anions interact with the pyridinium cations through N—H⋯O and O—H⋯O hydrogen bonds, forming polymeric chains. researchgate.net These chains are further linked into a three-dimensional network by C—H⋯O hydrogen bonds. researchgate.net Another study solved the crystal structures of the nitrate (B79036) and fumarate (B1241708) salts, both of which are built of infinite chains formed by hydrogen bonding between the hydroxypyridium cation and the respective anion. researchgate.net This detailed crystallographic work confirms the molecular connectivity and reveals the complex intermolecular interactions, such as hydrogen bonding, that govern the crystal packing in the solid state.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks, Hirshfeld surface analysis)
The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for understanding the physicochemical properties of a compound. For pyridine derivatives, these interactions are primarily driven by hydrogen bonding and other weak forces. The 3-hydroxy-2-methylpyridine core of the title compound is capable of forming significant hydrogen bonds via its hydroxyl (-OH) group and the nitrogen atom in the pyridine ring.
Hydrogen Bonding Networks: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom serves as a hydrogen bond acceptor. This dual capability allows for the formation of extensive hydrogen-bonding networks, such as chains or dimers, which significantly influence the crystal packing and properties like melting point and solubility.
Hirshfeld Surface Analysis: This computational method is employed to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
While specific Hirshfeld surface analysis data for this compound is not detailed in the provided search results, analysis of structurally related heterocyclic compounds provides insight into the expected interactions. For instance, in the crystal structure of a complex pyridine derivative, Hirshfeld analysis revealed that the most significant contributions to crystal packing arose from H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts. nih.gov The two-dimensional fingerprint plots derived from this analysis quantify the percentage contribution of each type of interaction. A similar pattern of interactions would be anticipated for this compound, with O⋯H/H⋯O and N⋯H/H⋯N interactions playing a key role in stabilizing the crystal lattice.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyridine Derivative nih.gov
| Interaction Type | Contribution (%) |
| H⋯H | 43.6 |
| C⋯H/H⋯C | 15.6 |
| O⋯H/H⋯O | 14.9 |
| N⋯H/H⋯N | 11.2 |
| Other | 14.7 |
Advanced Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of this compound in various matrices. Both gas and liquid chromatography are employed, each offering distinct advantages.
Gas Chromatography (GC, GC×GC)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like pyridine derivatives. 5-Ethyl-2-methylpyridine, a closely related compound, has been identified as a component of food aromas using GC-olfactometry (GC-O) and studied using solid-phase microextraction (SPME) coupled with GC. sigmaaldrich.com For the analysis of this compound, derivatization of the hydroxyl group may be necessary to increase volatility and improve peak shape.
A typical GC method would involve a capillary column with a specific stationary phase to achieve separation. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Table 2: Illustrative GC Parameters for Analysis of Pyridine Derivatives
| Parameter | Condition |
| Column | Astec® CHIRALDEX™ B-DP Capillary GC Column (30 m x 0.25 mm, 0.12 µm) sigmaaldrich.com |
| Oven Temperature | Programmed, e.g., 70°C initial, ramped to 250°C |
| Injector Temperature | 250°C sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) sigmaaldrich.com |
| Detector Temperature | 250°C sigmaaldrich.com |
| Carrier Gas | Helium or Nitrogen |
Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution by coupling two columns with different separation mechanisms, providing superior separation for complex samples.
Liquid Chromatography (LC, HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
A method for a related compound, 5-Ethyl-2-methylpyridine, utilizes a mixed-mode column with a mobile phase of acetonitrile, water, and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com For compounds containing the 3-hydroxy-2-methylpyridine moiety, such as certain vitamin B6 adducts, HPLC-UV methods have been developed using C18 columns. nih.gov These methods often employ a gradient elution with an acidic aqueous mobile phase and an organic modifier like acetonitrile. nih.gov The UV detector is set to a wavelength where the pyridine ring exhibits strong absorbance, typically around 270-355 nm. nih.gov
Table 3: Typical HPLC-UV Parameters for Analysis of Hydroxypyridine Derivatives
| Parameter | Condition |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) nih.gov |
| Mobile Phase | A: 0.1 M Trichloroacetic Acid (pH 1.7) B: Acetonitrile (ACN) nih.gov |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV Absorbance at 355 nm nih.gov |
| Temperature | Ambient |
This technique is suitable for purity assessment, quantification in various samples, and preparative separation for isolating impurities. sielc.comsielc.com
Applications in Chemical Synthesis and Industry
Role as a Building Block in Organic Synthesis
Substituted pyridines, including hydroxypyridine derivatives, are valuable building blocks in organic synthesis. nih.gov 5-Ethyl-3-hydroxy-2-methylpyridine, with its multiple functional groups, can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can act as a handle for further functionalization, and the pyridine (B92270) nitrogen can be quaternized to form pyridinium (B92312) salts. These features make it a potentially useful intermediate in the construction of larger, polyfunctional chemical structures for various research applications.
Industrial Relevance and Applications
The industrial importance of this compound itself is not prominently documented. However, its structural relative, 5-ethyl-2-methylpyridine (B142974), is a significant industrial chemical. wikipedia.orgjubilantingrevia.com It is primarily used as a precursor for the synthesis of nicotinic acid (Vitamin B3), a vital nutrient and medication. wikipedia.orgwikipedia.org The production of nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine. wikipedia.org Given this major application for a closely related compound, it highlights the potential industrial value of substituted pyridines. Furthermore, 5-ethyl-2-methylpyridine is also used as an intermediate for producing corrosion inhibitors and other specialty chemicals. jubilantingrevia.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
These ab initio and DFT methods are standard tools for predicting molecular properties. Calculations on similar pyridine (B92270) derivatives often employ hybrid functionals like B3LYP in combination with a basis set to approximate the solutions to the Schrödinger equation, providing insights into the molecule's energetic and structural characteristics. nih.gov
Selection and Impact of Basis Sets on Computational Accuracy
The choice of a basis set, such as the Pople-style 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals. Larger and more complex basis sets generally yield more accurate results for properties like bond lengths and angles, but at a higher computational cost.
Molecular Geometry Optimization and Conformational Analysis
This process involves finding the lowest energy arrangement of atoms in the molecule, its most stable 3D structure. For a molecule like 5-Ethyl-3-hydroxy-2-methylpyridine, this would include determining the preferred orientation of the ethyl and hydroxyl groups relative to the pyridine ring.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
This analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
An MEP map illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, colored in shades of blue). This mapping is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.
Until specific computational research on This compound is published, a detailed and scientifically accurate article as per the requested outline cannot be generated.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized, Lewis-like picture of the electron density, allowing for the investigation of charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netwisc.edu
In the context of this compound, NBO analysis can elucidate the delocalization of electron density within the pyridine ring and between the ring and its substituents (ethyl and hydroxyl groups). The analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. wisc.edu
A hypothetical NBO analysis for this compound would likely reveal similar trends. The lone pairs of the hydroxyl oxygen and the pyridine nitrogen would act as significant donors. The ethyl group would primarily participate in hyperconjugation through its σ bonds. The stabilization energies from these interactions contribute to the resonance stabilization of the molecule.
Table 1: Hypothetical Major NBO Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π(C2-C3) | Data not available |
| LP (1) N | π(C4-C5) | Data not available |
| LP (2) O | π(C3-C4) | Data not available |
| σ(C-C) (ethyl) | π(C4-C5) | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis. Actual values would require specific computational calculations.
Electron Localization Function (ELF) and Local Orbital Locator (LOL)
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide insights into the nature of chemical bonding. araproceedings.com They map regions of high electron localization, which are indicative of covalent bonds, lone pairs, and atomic cores. aps.orgijasret.com
Electron Localization Function (ELF): The ELF is based on the conditional probability of finding a second electron near a reference electron. aps.org Values of ELF close to 1.0 signify high electron localization, characteristic of covalent bonds and lone pairs. Regions with lower ELF values suggest delocalized or "metallic" bonding. aps.org In a molecule like this compound, ELF analysis would visualize the covalent bonds within the pyridine ring, the C-C and C-H bonds of the ethyl group, the C-O and O-H bonds of the hydroxyl group, and the lone pairs on the nitrogen and oxygen atoms. ijasret.com
Local Orbital Locator (LOL): The LOL is another function used to visualize areas of high electron localization. araproceedings.com It is particularly useful for distinguishing between bonding and non-bonding regions. araproceedings.com Similar to ELF, high LOL values indicate regions where electrons are localized, such as in covalent bonds and lone pairs. ijasret.com
For aromatic systems like this compound, both ELF and LOL would show a characteristic pattern of electron localization in the σ-framework of the ring and delocalization in the π-system. The influence of the electron-donating hydroxyl and ethyl groups on the electron density distribution of the pyridine ring would also be observable.
Fukui Functions for Nucleophilic and Electrophilic Attack Sites
Fukui functions are reactivity descriptors derived from density functional theory (DFT) that help predict the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. researchgate.netfaccts.de They quantify the change in electron density at a particular point in a molecule when an electron is added or removed. faccts.de
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (where an electron is accepted). researchgate.net
f-(r): for electrophilic attack (where an electron is donated). researchgate.net
f0(r): for radical attack. researchgate.net
By calculating these functions for this compound, one can identify the atoms most susceptible to different types of chemical reactions. For instance, atoms with a high f+(r) value are likely to be attacked by nucleophiles. researchgate.net Conversely, atoms with a high f-(r) value are prone to attack by electrophiles. researchgate.net
In substituted pyridines, the positions of the substituents significantly influence the local reactivity. The electron-donating hydroxyl and ethyl groups in this compound are expected to increase the electron density in the ring, particularly at the ortho and para positions relative to the hydroxyl group. This would make these positions more susceptible to electrophilic attack. The nitrogen atom, being electronegative, is often a site for protonation or coordination with electrophiles. A detailed Fukui function analysis would provide a quantitative ranking of the reactivity of each atom in the molecule.
Table 2: Predicted Reactive Sites in this compound based on Fukui Functions
| Type of Attack | Predicted Most Reactive Site(s) | Rationale |
| Nucleophilic | Carbonyl carbon (if tautomeric form exists), C2, C6 | Electron-deficient centers |
| Electrophilic | Nitrogen atom, Oxygen atom, C4, C6 | Electron-rich centers due to lone pairs and substituent effects |
| Radical | C4, C6 | Positions with stabilized radical intermediates |
Note: The predictions in this table are based on general principles of organic chemistry and would need to be confirmed by specific computational calculations of the Fukui functions.
Spectroscopic Property Predictions from Computational Models
Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their vibrational and electronic spectra.
Simulation of Vibrational (IR, Raman) Spectra
Theoretical calculations can simulate the infrared (IR) and Raman spectra of this compound. nepjol.info These simulations are typically performed using DFT methods, which can predict the vibrational frequencies and intensities of the normal modes of the molecule. doi.orgresearchgate.net The calculated spectra can then be compared with experimental data to aid in the assignment of the observed spectral bands to specific molecular vibrations. doi.org
For a related compound, 3-hydroxy-6-methyl-2-nitropyridine, computational studies have successfully reproduced the experimental IR and Raman spectra, allowing for a detailed vibrational analysis. doi.org Similar accuracy would be expected for this compound. The calculations would provide information on the characteristic vibrational modes, such as the O-H stretching of the hydroxyl group, the C-H stretching of the ethyl and methyl groups, and the various stretching and bending modes of the pyridine ring.
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | ~3600 |
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch | ~3000-2850 |
| C=N stretch | ~1600 |
| C=C stretch | ~1580-1450 |
| C-O stretch | ~1260 |
Note: These are approximate frequency ranges and would be refined by specific computational calculations.
Prediction of Electronic Absorption Spectra
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the peaks in the experimental spectrum.
For this compound, TD-DFT calculations would predict the π-π* and n-π* transitions responsible for its UV-Vis absorption. The results would provide insights into the electronic structure of the molecule and how it is affected by the substituents on the pyridine ring.
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface (PES) for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.govresearchgate.net
For this compound, theoretical studies could be employed to investigate various reactions, such as its synthesis, oxidation, or its role in more complex chemical transformations. For example, computational studies on the oxidation of the related compound 5-ethyl-2-methylpyridine (B142974) to nicotinic acid have provided insights into the reaction mechanism. wikipedia.orgresearchgate.net Similar studies on this compound could elucidate the role of the hydroxyl group in directing the reaction and influencing the reaction rate.
Coordination Chemistry of 5 Ethyl 3 Hydroxy 2 Methylpyridine Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 3-hydroxypyridine (B118123) derivatives, such as 5-Ethyl-3-hydroxy-2-methylpyridine, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of copper(II) complexes has been achieved by reacting copper(II) sulfate (B86663) or acetate (B1210297) with 3-hydroxypyridine in a single test-tube layering experiment, which can lead to the formation of different complexes based on the ligand concentration gradient. Similarly, nickel(II) complexes with substituted hydrazones have been prepared by adding an ethanolic solution of the metal salt to a hot ethanolic solution of the ligand, with the pH adjusted to between 7 and 8 to facilitate the formation of the complex. chemijournal.com The synthesis of palladium(II) and platinum(II) complexes often involves the reaction of the ligand with a pre-synthesized metal precursor, such as trans-PdCl2L2 or cis-[PtL2X2]. nih.gov
The general approach for synthesizing these complexes can be summarized as follows:
Dissolution of the this compound derivative in a suitable solvent, often ethanol (B145695) or methanol (B129727).
Addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates of the desired metal) to the ligand solution.
The reaction mixture may be stirred at room temperature or refluxed for a specific period to ensure the completion of the reaction. ijraset.com
The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried.
Characterization of the newly synthesized complexes is crucial to determine their structure and properties. Standard techniques employed for this purpose include:
Elemental Analysis: To determine the empirical formula of the complex.
Molar Conductivity Measurements: To establish the electrolytic nature of the complexes.
Magnetic Susceptibility: To determine the magnetic properties of the complex, which provides insight into the geometry of the metal center.
Spectroscopic Methods: Including FT-IR, UV-Vis, and NMR spectroscopy to elucidate the coordination mode of the ligand to the metal ion.
X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths and angles.
| Property | Method | Information Obtained |
| Composition | Elemental Analysis (C, H, N, M) | Stoichiometry of the complex (M:L ratio) |
| Electrolytic Nature | Molar Conductivity | Nature of ions in solution |
| Magnetic Properties | Magnetic Susceptibility | Spin state and geometry of the metal center |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition pattern and thermal stability |
| Vibrational Modes | Infrared (IR) Spectroscopy | Identification of coordinating groups |
| Electronic Transitions | UV-Visible (UV-Vis) Spectroscopy | Information on d-d transitions and charge transfer bands |
| Structural Details (Solution) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand environment and complex formation in solution |
| Structural Details (Solid) | X-ray Diffraction | Precise bond lengths, bond angles, and coordination geometry |
Ligand Binding Modes and Coordination Geometries
Derivatives of 3-hydroxypyridine, including this compound, are versatile ligands capable of coordinating to metal ions in various modes. The presence of both a hydroxyl group (-OH) at the 3-position and the nitrogen atom within the pyridine (B92270) ring allows these molecules to act as bidentate ligands. nih.gov This dual-coordination capability leads to the formation of a stable five- or six-membered ring structure that includes the metal ion, a phenomenon known as chelation. The resulting complexes, called chelate complexes, are generally more stable than complexes formed with monodentate ligands.
The coordination of this compound and its derivatives with various transition metals has been a subject of interest, leading to complexes with diverse geometries.
Palladium(II) Complexes: Palladium(II) complexes with pyridine-based ligands often adopt a square planar geometry. Studies on related systems, such as those with 3-substituted-5-methyl-5-(4-pyridyl)hydantoins, show that the ligand coordinates to the palladium ion through the nitrogen atom of the pyridine ring. srce.hr The resulting complexes can have the general formula trans-PdL2Cl2, where L represents the pyridine-based ligand. srce.hr
Nickel(II) Complexes: Nickel(II) can form complexes with various coordination numbers and geometries, including octahedral and square planar. For instance, nickel(II) complexes with hydrazone derivatives of 2-hydroxy-4,5-dimethylacetophenone have been shown to have an octahedral geometry. chemijournal.com In complexes with 2,4-dihydroxyacetophenone oxime and pyridine, nickel(II) also exhibits an octahedral geometry. researchgate.net The specific geometry is influenced by the nature of the ligands and the reaction conditions.
Copper(II) Complexes: Copper(II) complexes with 3-hydroxypyridine derivatives have been synthesized and characterized. For example, a dinuclear copper(II) complex with a derivative of 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole has been reported to have a distorted trigonal–bipyramidal environment around each copper atom. nih.gov In other cases, copper(II) complexes with hydroxyl pyridine derivatives can adopt square planar or square pyramidal stereochemistry. researchgate.net
Platinum Complexes: Platinum(II) and Platinum(IV) complexes with pyridine derivatives have been synthesized and characterized. nih.gov Similar to palladium(II), platinum(II) complexes typically exhibit a square planar geometry. For instance, platinum(II) complexes with 5-methyl-5-(4-pyridyl)hydantoin derivatives have been prepared with the general formula cis-[PtL2X2]. nih.gov The coordination is generally through the pyridine nitrogen atom.
| Metal Ion | Typical Geometry | Example Ligand System | Reference |
| Palladium(II) | Square Planar | 3-substituted-5-methyl-5-(4-pyridyl)hydantoins | srce.hr |
| Nickel(II) | Octahedral | 2-hydroxy-4,5-dimethylacetophenone hydrazones | chemijournal.com |
| Copper(II) | Trigonal-Bipyramidal, Square Planar, Square Pyramidal | 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole, 2-ethylpyridine | nih.govresearchgate.net |
| Platinum(II) | Square Planar | 5-methyl-5-(4-pyridyl)hydantoin | nih.gov |
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, UV-Vis, IR shifts upon coordination)
Spectroscopic techniques are invaluable for probing the interactions between a ligand and a metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. For pyridine-based ligands, the C=N stretching vibration of the pyridine ring typically shifts to a higher frequency (a blue shift) upon coordination to a metal center. kpi.ua The O-H stretching frequency of the hydroxyl group is expected to disappear or shift significantly upon deprotonation and coordination to the metal ion. New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear in the far-IR region.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are characteristic of the coordination geometry of the metal ion. For example, the UV-Vis spectrum can help distinguish between octahedral and tetrahedral geometries in nickel(II) complexes. Furthermore, changes in the UV-Vis spectrum with varying pH can be used to study the protonation state of the ligand and its effect on coordination. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of diamagnetic complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand are altered. For instance, protonation of a hydroxypyridine ligand in a ruthenium complex causes changes in the chemical shifts of protons on both the hydroxypyridine and bipyridine rings, indicating electronic communication between the ligands. rsc.org The disappearance of the hydroxyl proton signal in the ¹H NMR spectrum is a strong indicator of its deprotonation and involvement in coordination.
| Spectroscopic Technique | Observed Changes Upon Coordination | Information Gained |
| Infrared (IR) | Shift in C=N stretching frequency; Disappearance/shift of O-H stretch; Appearance of M-N and M-O bands | Identification of coordinating atoms (N and O) |
| UV-Visible (UV-Vis) | Appearance of d-d transition bands and charge transfer bands | Coordination geometry and electronic structure |
| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of ligand protons and carbons; Disappearance of OH proton signal | Ligand binding and structure in solution |
Influence of Substituents and Protonation State on Coordination Affinity and Selectivity
The coordination properties of this compound are significantly influenced by the nature of its substituents and its protonation state.
The ethyl and methyl groups on the pyridine ring are electron-donating, which increases the basicity of the pyridine nitrogen. This enhanced basicity generally leads to stronger coordination to metal ions. The position of these substituents can also introduce steric effects that may influence the coordination geometry and the stoichiometry of the resulting complex.
The protonation state of the 3-hydroxyl group and the pyridine nitrogen is a critical factor in the coordination chemistry of these ligands. The hydroxyl group can be deprotonated, allowing the ligand to act as an anionic bidentate chelator. The pKa of the hydroxypyridine nitrogen is also important, as its protonation can affect the ligand's ability to coordinate. rsc.org Studies on related systems have shown that deprotonation of the hydroxypyridine ligand strongly affects the redox potential of the metal center. rsc.org The protonation state can also alter the coordinating ability of the ligand, which in turn affects the properties of the complex, such as its NMR spectrum. rsc.org The interplay between pH and coordination allows for the design of pH-responsive metal complexes. rsc.org
Advanced Applications of 5 Ethyl 3 Hydroxy 2 Methylpyridine in Chemical Science
Building Blocks and Intermediates in Organic Synthesis
5-Ethyl-3-hydroxy-2-methylpyridine, a versatile heterocyclic compound, serves as a crucial starting material and intermediate in a variety of organic synthesis applications. Its unique structure, featuring a substituted pyridine (B92270) ring with both hydroxyl and ethyl groups, allows for diverse chemical modifications, making it a valuable precursor for more complex molecules.
Synthesis of Complex Heterocyclic Systems
The structural framework of this compound is instrumental in the construction of intricate heterocyclic systems. For instance, it is a key component in the synthesis of 5-hydroxybenzoindole derivatives, which are significant structural motifs in numerous natural products and pharmaceutical agents. mdpi.com The Nenitzescu synthesis, a classic method for creating 5-hydroxyindole (B134679) rings, can be adapted to utilize derivatives of this compound. mdpi.com This involves the reaction of an enaminoester with a quinone, catalyzed by a Lewis acid like zinc chloride, to yield highly functionalized benzoindoles. mdpi.com
The reactivity of the pyridine ring, coupled with the directing effects of its substituents, enables its use in forming various fused heterocyclic structures. These complex systems are often explored for their potential in medicinal chemistry and materials science.
Precursors for Pharmaceutical and Agrochemical Intermediates
This compound and its close chemical relatives are pivotal intermediates in the production of various pharmaceuticals and agrochemicals. A notable application is in the synthesis of nicotinic acid (Vitamin B3) and its amide, niacinamide. wikipedia.orgresearchgate.netwikipedia.org The synthesis often begins with 5-ethyl-2-methylpyridine (B142974), which can be oxidized to produce nicotinic acid. wikipedia.orgresearchgate.net
Furthermore, this pyridine derivative is a precursor in the synthesis of several drugs. For example, it is a starting material for the anti-inflammatory drug Etoricoxib and the antidiabetic medication Pioglitazone. jubilantingrevia.comresearchgate.net The synthesis of Pioglitazone involves the hydroxymethylation of 2-methyl-5-ethylpyridine as a key step. researchgate.net In the agrochemical sector, it serves as an intermediate for new crop protection chemicals. jubilantingrevia.com
The synthesis of these intermediates often involves multi-step processes, as illustrated in the following table:
| Precursor | Reagents | Product | Application |
| 5-Ethyl-2-methylpyridine | Ammonia (B1221849), Paraldehyde (B1678423) | 5-Ethyl-2-methylpyridine | Precursor for Nicotinic Acid |
| 2-Methyl-5-ethylpyridine | Formaldehyde | 2-(2-Hydroxyethyl)-5-ethylpyridine | Intermediate for Pioglitazone |
| 5-Ethyl-2-methylpyridine | Nitric Acid | Nicotinic Acid | Vitamin B3, Pharmaceutical Intermediate |
Catalysis
The utility of this compound extends into the realm of catalysis, where its derivatives can function as ligands for metal catalysts and participate in specific catalytic reactions.
Ligands for Organometallic Catalysts
The nitrogen atom in the pyridine ring of this compound and related structures possesses a lone pair of electrons, making it an effective ligand for coordinating with metal centers in organometallic catalysts. For instance, 5-hydroxy-2-methylpyridine (B31158) has been used as a ligand in a platinum complex that demonstrated potent protein kinase inhibitory activity. sigmaaldrich.com The specific electronic and steric properties imparted by the ethyl and hydroxyl groups can influence the stability, activity, and selectivity of the resulting catalyst.
Use in Specific Catalytic Reactions
Derivatives of this compound can be employed in various catalytic reactions. For example, in the synthesis of 5-hydroxybenzoindole derivatives via the Nenitzescu reaction, zinc chloride acts as a catalyst to facilitate the cycloaddition. mdpi.com Research has also explored the use of zeolite-based catalysts for the synthesis of niacin from related methylpyridines, highlighting the ongoing development of greener catalytic routes.
Materials Science Applications
The unique properties of this compound and its derivatives also lend themselves to applications in materials science.
For example, 5-hydroxy-2-methylpyridine can be used in the synthesis of coordination complexes. One such complex is [HNC₆H₆OH]₂[Cu(NC₅H₅)₄(NbOF₅)₂], which is being investigated for its potential applications in materials science. smolecule.com Additionally, 5-hydroxy-2-methylpyridine can react with L-menthol chloromethyl ether to form a chiral pyridinium (B92312) ionic liquid. sigmaaldrich.com Ionic liquids are a class of salts that are liquid at low temperatures and have a wide range of applications, including as solvents and electrolytes, due to their unique properties like low volatility and high thermal stability. The chirality introduced from L-menthol could be particularly useful for applications in asymmetric synthesis and chiral separations.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Ethyl-3-hydroxy-2-methylpyridine in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation . Avoid dust generation during weighing or transfer. In case of spills, collect material using non-sparking tools and store in sealed containers for disposal by certified waste management services .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Focus on controlled reaction conditions (e.g., temperature, solvent selection). For analogous pyridine derivatives, refluxing in anhydrous ethanol with catalytic acid has been effective . Monitor reaction progress via thin-layer chromatography (TLC) and purify crude products using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are suitable for verifying the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Complementary methods include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Contradictions may arise from solvent effects or impurities. Re-run NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to enhance hydroxy proton visibility. Compare with computational predictions (DFT calculations) for expected chemical shifts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies are effective for characterizing the crystal structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). For unstable crystals, use low-temperature (e.g., 100 K) data collection to minimize decomposition. Refine structures using software like SHELX and validate via R-factor metrics (target < 0.05) .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?
- Methodological Answer : Standardize measurement conditions (e.g., DSC for melting points under nitrogen atmosphere). For solubility, use shake-flask methods with HPLC quantification. Investigate polymorphic forms via powder X-ray diffraction (PXRD) if inconsistencies persist .
Q. What experimental designs mitigate hygroscopicity issues during storage of this compound?
- Methodological Answer : Store the compound in desiccators with anhydrous calcium sulfate. For long-term stability, use argon-purged amber vials. Pre-dry solvents in reactions involving the compound to prevent hydrolysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results in studies involving this compound analogs?
- Methodological Answer : Assess assay conditions (e.g., cell line variability, concentration ranges). Perform dose-response curves (IC₅₀/EC₅₀) in triplicate. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts). Cross-reference with structural analogs to identify substituent effects .
Safety and Compliance
Q. What are the environmental hazards associated with this compound, and how can labs minimize ecological impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
